
1,3-Dimethyl-3,4-dihydroisoquinoline
Overview
Description
1,3-Dimethyl-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl-3,4-dihydroisoquinoline derivatives exhibit a range of biological activities, making them valuable in drug development. Some notable applications include:
- Antispasmodic Activity : Recent studies have shown that certain derivatives possess significant spasmolytic effects on smooth muscle tissues. For instance, compounds derived from this compound demonstrated the ability to induce relaxation in gastrointestinal smooth muscles, suggesting potential therapeutic uses in treating conditions like irritable bowel syndrome (IBS) .
- Antioxidant Properties : The antioxidant activity of these compounds has been evaluated using various assays. One study reported that specific derivatives exhibited superior radical scavenging activity compared to standard antioxidants like quercetin and rutin . This suggests their potential role in mitigating oxidative stress-related diseases.
Synthetic Organic Chemistry
The synthesis of this compound and its derivatives is an area of active research.
- Synthesis Methods : Several synthetic routes have been developed to produce this compound efficiently. For example, a method involving the N-alkylation of 3-substituted dihydroisoquinolinone derivatives via iminium intermediates has been reported. This method allows for the generation of various N-alkylated products under mild conditions .
- Reactivity as a Reagent : The compound serves as a valuable reagent in organic synthesis. Its reactivity enables the formation of complex molecules through various transformations, including cyclization and oxidation reactions .
Pharmacological Insights
Research into the pharmacological properties of this compound has revealed several important insights:
- Bioavailability and Toxicity : Computational studies have indicated favorable bioavailability scores for these compounds, suggesting good absorption characteristics . However, some derivatives are predicted to inhibit cytochrome P450 enzymes, which could lead to potential drug-drug interactions and toxicity concerns .
- Therapeutic Potential : Given their diverse pharmacological activities, these compounds are being explored for their potential therapeutic applications beyond gastrointestinal disorders. Their roles in neuropharmacology and as modulators of neurotransmitter systems are currently under investigation.
Table 1: Summary of Biological Activities
Compound | Activity Type | Observations |
---|---|---|
5b | Antispasmodic | Significant relaxation effect on smooth muscle |
5d | Antioxidant | Higher inhibition percentage than rutin |
5a | Bioavailability | Good absorption characteristics |
Table 2: Synthesis Yield Data
Synthesis Method | Yield (%) |
---|---|
N-Alkylation of dihydroisoquinolinone derivatives | Up to 98% |
Cyclization from methyleugenol | 74.92% |
Properties
CAS No. |
88422-85-9 |
---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1,3-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8H,7H2,1-2H3 |
InChI Key |
MFRSLKXLFAZRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=N1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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